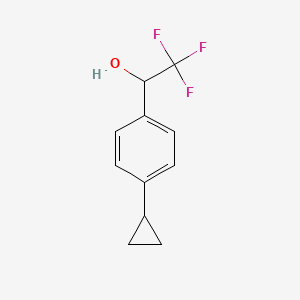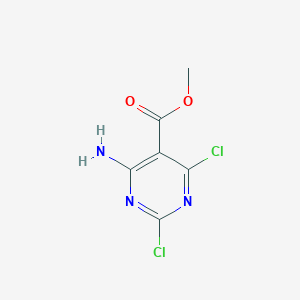
Methyl 4,7-dibromoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,7-dibromoquinoline-2-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of bromine atoms at positions 4 and 7, along with a carboxylate group at position 2, makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-2-carboxylic acid using bromine in the presence of a suitable catalyst, followed by esterification with methanol under acidic conditions . The reaction conditions often involve refluxing the mixture to ensure complete bromination and esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can also be employed to make the process more sustainable .
化学反应分析
Types of Reactions
Methyl 4,7-dibromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and heating.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation and Reduction: Products include oxidized or reduced quinoline compounds.
Ester Hydrolysis: The major product is 4,7-dibromoquinoline-2-carboxylic acid.
科学研究应用
Methyl 4,7-dibromoquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimalarial, antibacterial, and anticancer activities.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives used in various chemical reactions.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 4,7-dibromoquinoline-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atoms and the quinoline ring play crucial roles in binding to these targets and modulating their activity .
相似化合物的比较
Similar Compounds
- Methyl 4-bromoquinoline-2-carboxylate
- Methyl 7-bromoquinoline-2-carboxylate
- Methyl 4,7-dichloroquinoline-2-carboxylate
Uniqueness
Methyl 4,7-dibromoquinoline-2-carboxylate is unique due to the presence of two bromine atoms at positions 4 and 7, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents .
属性
分子式 |
C11H7Br2NO2 |
|---|---|
分子量 |
344.99 g/mol |
IUPAC 名称 |
methyl 4,7-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7Br2NO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3 |
InChI 键 |
LKJIOOUJUSQQAG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)Br)C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)










![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)

